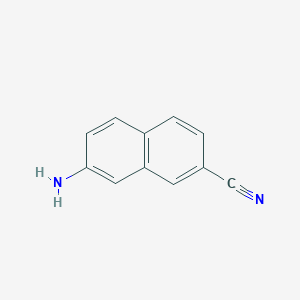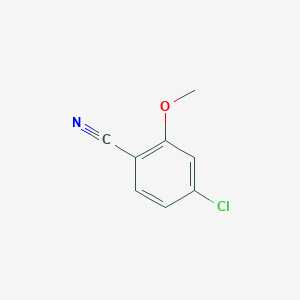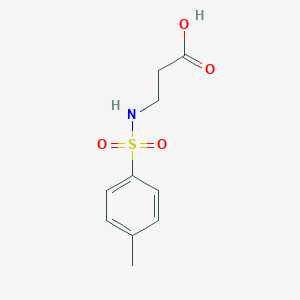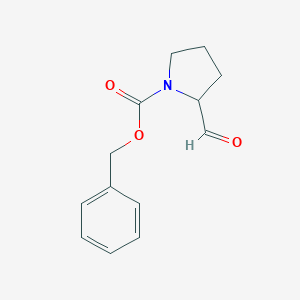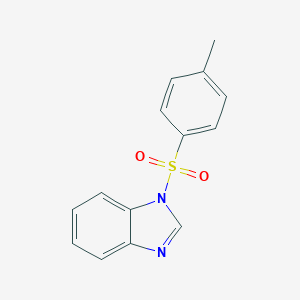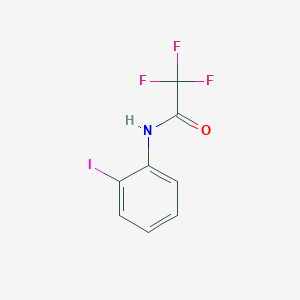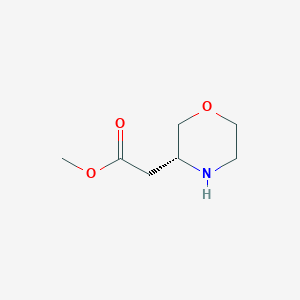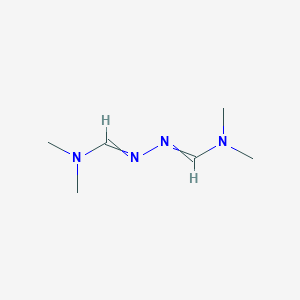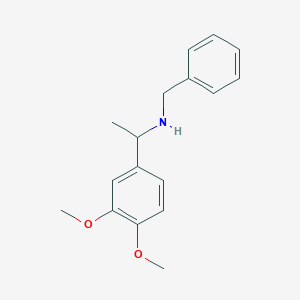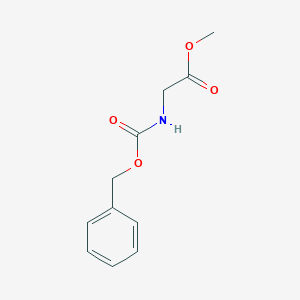![molecular formula C17H21NO2 B173043 1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone CAS No. 197857-42-4](/img/structure/B173043.png)
1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK).
Mecanismo De Acción
The mechanism of action of 1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone involves the inhibition of BTK. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to the suppression of B-cell proliferation and survival, which is beneficial in the treatment of B-cell malignancies and autoimmune diseases.
Efectos Bioquímicos Y Fisiológicos
1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone has been found to have several biochemical and physiological effects. It has been shown to inhibit BTK activity, which leads to the suppression of B-cell proliferation and survival. This compound has also been found to induce apoptosis in B-cells, which is beneficial in the treatment of B-cell malignancies. In addition, it has been found to reduce the production of pro-inflammatory cytokines, which is beneficial in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone in lab experiments include its potent inhibition of BTK, which makes it a useful tool for studying the B-cell receptor signaling pathway. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the research on 1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone. One direction is to study its potential applications in the treatment of other diseases, such as lymphomas and rheumatoid arthritis. Another direction is to develop more potent and selective inhibitors of BTK based on the structure of this compound. Finally, more research is needed to understand the long-term effects and potential toxicity of this compound.
Métodos De Síntesis
The synthesis of 1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone involves several steps. The first step is the reaction of 2-methyl-4-phenylfuran-3-carboxylic acid with tert-butylamine to produce 2-methyl-4-phenylfuran-3-carboxamide. This is followed by the reaction of the carboxamide with 2-bromoacetophenone to produce the final product, 1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone.
Aplicaciones Científicas De Investigación
1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone has been extensively studied for its potential applications in the treatment of various diseases. It has been found to be a potent inhibitor of BTK, which is a key enzyme involved in the development of B-cell malignancies and autoimmune diseases. Therefore, this compound has the potential to be used as a therapeutic agent for the treatment of these diseases.
Propiedades
Número CAS |
197857-42-4 |
|---|---|
Nombre del producto |
1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone |
Fórmula molecular |
C17H21NO2 |
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
1-[5-(tert-butylamino)-2-methyl-4-phenylfuran-3-yl]ethanone |
InChI |
InChI=1S/C17H21NO2/c1-11(19)14-12(2)20-16(18-17(3,4)5)15(14)13-9-7-6-8-10-13/h6-10,18H,1-5H3 |
Clave InChI |
ZMAGVCIUDHSFLN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(O1)NC(C)(C)C)C2=CC=CC=C2)C(=O)C |
SMILES canónico |
CC1=C(C(=C(O1)NC(C)(C)C)C2=CC=CC=C2)C(=O)C |
Sinónimos |
Ethanone, 1-[5-[(1,1-dimethylethyl)amino]-2-methyl-4-phenyl-3-furanyl]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromobenzo[d]oxazole](/img/structure/B172960.png)
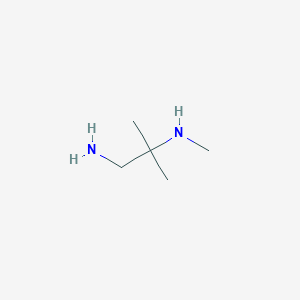
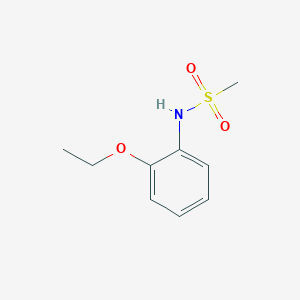
![1,5-Dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B172970.png)
